N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

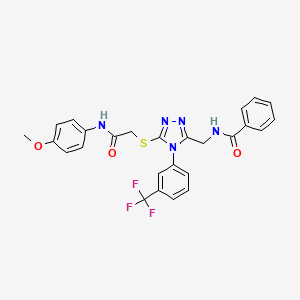

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4 and a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl side chain at position 3. The benzamide moiety is attached via a methylene bridge to the triazole ring (position 3). Key structural attributes include:

- Triazole scaffold: Imparts metabolic stability and hydrogen-bonding capacity .

- Thioether linkage: Provides conformational flexibility and influences pharmacokinetic properties .

- Methoxyphenylamino-oxoethyl side chain: May contribute to hydrogen-bond donor/acceptor interactions, critical for enzyme inhibition (e.g., tyrosinase or kinase targets) .

Synthetic routes likely involve sequential condensation, nucleophilic substitution for thioether formation, and benzoylation steps, as seen in analogous triazole-benzamide syntheses .

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O3S/c1-37-21-12-10-19(11-13-21)31-23(35)16-38-25-33-32-22(15-30-24(36)17-6-3-2-4-7-17)34(25)20-9-5-8-18(14-20)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDLJPGKYTWRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related benzamide-triazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Insights from Comparative Analysis

Structural Variations and Activity: Replacement of the trifluoromethylphenyl group (target compound) with a sulfonylphenyl group (compounds 7–9) reduces lipophilicity but introduces stronger electron-withdrawing effects, enhancing antifungal activity . Aminothiazole-triazole-benzamide hybrids (e.g., 9g) demonstrate potent tyrosinase inhibition, suggesting the target compound’s methoxyphenylamino-oxoethyl side chain may similarly engage catalytic metal ions (e.g., Cu²⁺ in tyrosinase) . Hydroxamic acid substitution (compound 878065-05-5) confers histone deacetylase (HDAC) inhibition, whereas the target compound’s methoxyphenyl group likely directs selectivity toward other enzymes .

Synthetic Challenges :

- Thioether formation in the target compound parallels methods in (using α-halogenated ketones) and (thiol-alkylation reactions). The trifluoromethyl group’s steric bulk may necessitate optimized reaction conditions .

Tautomerism and Stability :

- Unlike 1,2,4-triazole-3-thiones (compounds 7–9), which exist in thione-thiol tautomeric equilibria, the target compound’s methylene-bridged benzamide likely stabilizes the triazole ring, avoiding tautomer-related instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.